molecular formula C7H9Cl3N4 B6609424 1-{6-chloropyrazolo[1,5-a]pyrimidin-3-yl}methanamine dihydrochloride CAS No. 2866308-78-1

1-{6-chloropyrazolo[1,5-a]pyrimidin-3-yl}methanamine dihydrochloride

Cat. No.: B6609424
CAS No.: 2866308-78-1
M. Wt: 255.5 g/mol
InChI Key: FTMHKVDOBJLHGJ-UHFFFAOYSA-N
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Description

1-{6-Chloropyrazolo[1,5-a]pyrimidin-3-yl}methanamine dihydrochloride is a chemical intermediate of significant interest in medicinal chemistry, particularly in the development of novel protein kinase inhibitors (PKIs). The pyrazolo[1,5-a]pyrimidine scaffold is a notable class of fused bicyclic heterocycles recognized for its potent biological activity and versatility in drug discovery . This dihydrochloride salt form offers enhanced stability and solubility for research applications. The core structure serves as a privileged pharmacophore for designing inhibitors that target key kinases involved in oncogenesis and inflammatory pathways. Research highlights the role of pyrazolo[1,5-a]pyrimidine derivatives in targeted cancer therapy, showing promise in inhibiting kinases such as EGFR (relevant in non-small cell lung cancer), B-Raf (relevant in melanoma), CK2, and CDKs . Furthermore, this scaffold is being actively explored for developing highly selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), a critical signaling biomolecule implicated in inflammatory and autoimmune diseases like asthma, COPD, and systemic lupus erythematosus (SLE) . The reactive 6-chloro and 3-aminomethyl substituents on the core structure provide handles for further synthetic modification, allowing researchers to explore structure-activity relationships (SAR) and optimize compounds for potency, selectivity, and bioavailability . This compound is presented as a key building block for constructing more complex molecules for biological evaluation. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(6-chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4.2ClH/c8-6-3-10-7-5(1-9)2-11-12(7)4-6;;/h2-4H,1,9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMHKVDOBJLHGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(C=NN21)CN)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl3N4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cross-Dehydrogenative Coupling (CDC) Approach

The CDC method, reported by Behbehani and Ibrahim, enables efficient pyrazolo[1,5-a]pyrimidine formation using 1,3-dicarbonyl compounds (e.g., ethyl acetoacetate) and N-amino-2-iminopyridines in ethanol under an oxygen atmosphere. Key parameters include:

  • Solvent : Ethanol (10 mL per 3 mmol substrate).

  • Catalyst : Acetic acid (6 equivalents).

  • Temperature : 130°C for 18 hours.

  • Yield : 74–94% for pyrazolo[1,5-a]pyrimidine derivatives.

This method avoids transition-metal catalysts, enhancing scalability and reducing metal contamination risks.

Functionalization of Pre-Formed Pyrazolo[1,5-a]pyrimidine Derivatives

An alternative route starts with commercially available ethyl 5-chloro-7-morpholinopyrazolo[1,5-a]pyrimidine-2-carboxylate. Reduction of the ester group to a primary alcohol using sodium borohydride (NaBH₄) in ethanol achieves near-quantitative yields (99%). Subsequent oxidation with Dess–Martin periodinane converts the alcohol to an aldehyde, which undergoes reductive amination to introduce the methanamine moiety.

Chlorination at Position 6

Chlorination is typically achieved using phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS). Optimal conditions include:

  • Reagent : POCl₃ (3 equivalents).

  • Solvent : Toluene or acetonitrile.

  • Temperature : Reflux (110°C) for 6–8 hours.

  • Yield : 85–92%.

Regioselectivity is ensured by the electron-withdrawing morpholine group at position 7, directing chlorination to position 6.

Introduction of the Methanamine Group

Reductive Amination

The aldehyde intermediate reacts with ammonium acetate or methylamine in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) to form the primary amine:

  • Conditions : Ethanol, room temperature, 12 hours.

  • Yield : 63–84%.

Nucleophilic Substitution

Alternatively, Mitsunobu reactions with phthalimide-protected amines followed by deprotection with hydrazine hydrate provide the methanamine group.

Dihydrochloride Salt Formation

The free base is treated with hydrochloric acid (HCl) in ethanol to form the dihydrochloride salt:

  • Stoichiometry : 2 equivalents of HCl.

  • Temperature : 0–5°C to prevent decomposition.

  • Isolation : Crystallization from ethanol/diethyl ether yields a white crystalline solid.

Purification and Analytical Characterization

Purification Techniques

  • Recrystallization : Ethanol/water mixtures (3:1) achieve >98% purity.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:2) for intermediates.

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 8.45 (s, 1H, pyrimidine-H), 7.92 (s, 1H, pyrazole-H), 3.75 (s, 2H, CH₂NH₂), 3.50–3.45 (m, 4H, morpholine-H).

  • LC-MS : m/z 254.1 [M+H]⁺ (free base), 290.0 [M+2HCl-H]⁻.

Challenges and Optimization Strategies

  • Regioselectivity : Competing chlorination at position 5 is mitigated using electron-donating substituents.

  • Amine Stability : Low-temperature salt formation prevents N-oxidation.

  • Scale-Up : Continuous flow systems improve CDC reaction efficiency by enhancing oxygen diffusion .

Chemical Reactions Analysis

1-{6-chloropyrazolo[1,5-a]pyrimidin-3-yl}methanamine dihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyrazolo[1,5-a]pyrimidines .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C7H8ClN42HClC_7H_8ClN_4\cdot 2HCl and features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity. The presence of the chlorine atom at the 6-position enhances its pharmacological properties, making it a target for drug development.

mTOR Inhibition

One of the notable applications of this compound is its role as an inhibitor of the mechanistic target of rapamycin (mTOR). mTOR is a crucial regulator of cell growth and metabolism, and its dysregulation is associated with various diseases, including cancer and metabolic disorders. Research has shown that pyrazolo[1,5-a]pyrimidine derivatives can effectively inhibit mTOR activity, leading to reduced cell proliferation in cancer models .

Neurodegenerative Diseases

Another significant application is in the treatment of neurodegenerative diseases such as Alzheimer's disease. Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potential inhibitors of microtubule affinity-regulating kinase (MARK), which plays a role in tau phosphorylation—a key process in Alzheimer’s pathology. Studies have demonstrated that these compounds can ameliorate tau-related neurodegeneration .

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReference
mTOR InhibitionCell growth regulation
MARK InhibitionTau phosphorylation
Blood Pressure RegulationCardiovascular health

Case Study 1: Cancer Treatment

A study published in 2011 demonstrated that a related pyrazolo[1,5-a]pyrimidine compound significantly reduced tumor growth in xenograft models by inhibiting mTOR signaling pathways. The compound was administered at varying dosages, showing a dose-dependent response in tumor size reduction .

Case Study 2: Alzheimer's Disease

In a preclinical trial involving transgenic mice models of Alzheimer's disease, treatment with pyrazolo[1,5-a]pyrimidine derivatives resulted in decreased levels of hyperphosphorylated tau protein. The study highlighted the potential for these compounds to serve as therapeutic agents for cognitive decline associated with neurodegeneration .

Mechanism of Action

The mechanism of action of 1-{6-chloropyrazolo[1,5-a]pyrimidin-3-yl}methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Core Structure Substituents Counterion Molecular Formula Molar Mass (g/mol) Key Data/References
1-{6-Chloropyrazolo[1,5-a]pyrimidin-3-yl}methanamine dihydrochloride Pyrazolo[1,5-a]pyrimidine 6-Cl, 3-CH2NH2 Dihydrochloride C7H9Cl3N4* ~256.3 Inferred from analogs
1-{6-Bromopyrazolo[1,5-a]pyrimidin-3-yl}methanamine bromide Pyrazolo[1,5-a]pyrimidine 6-Br, 3-CH2NH2 Bromide C6H8Br2N5 309.8 Bromine substitution
2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine hydrochloride Pyrazolo[1,5-a]pyrimidine 2-Cyclopropyl, 6-NH2 Hydrochloride C9H11ClN4 210.67 Cyclopropyl substituent
2-{3-Chloropyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-amine Pyrazolo[1,5-a]pyrimidine 3-Cl, 6-CH2CH2NH2 Free base C8H9ClN4 196.64 Ethylamine side chain
(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanamine dihydrochloride Pyrazolo[1,5-a]pyridine Saturated pyridine ring, 3-CH2NH2 Dihydrochloride C8H14Cl2N4 ~237.0 Ring saturation effects
Pyrazolo[1,5-a]pyridin-3-ylmethanamine hydrochloride Pyrazolo[1,5-a]pyridine 3-CH2NH2 Hydrochloride C8H10ClN3 183.64 Pyridine vs. pyrimidine core

*Inferred formula based on structural analogs.

Key Observations

Halogen Substitution: Bromine at position 6 (C6H8Br2N5, ) increases molar mass by ~53 g/mol compared to the chlorine analog. Bromine’s larger atomic radius may enhance lipophilicity but reduce solubility.

Core Modifications :

  • Pyrazolo[1,5-a]pyridine derivatives (e.g., C8H10ClN3, ) replace the pyrimidine ring with pyridine, reducing nitrogen content and altering electronic properties.
  • Saturated tetrahydropyridine rings (C8H14Cl2N4, ) improve solubility but reduce aromaticity, impacting π-π stacking interactions.

Cyclopropyl groups (C9H11ClN4, ) introduce steric hindrance, which could modulate metabolic stability.

Counterion Effects: Dihydrochloride salts (e.g., inferred target compound) likely exhibit higher water solubility than free bases or monohydrochlorides (e.g., C9H11ClN4, ).

Biological Activity

The compound 1-{6-chloropyrazolo[1,5-a]pyrimidin-3-yl}methanamine dihydrochloride has garnered attention in medicinal chemistry due to its diverse biological activities. This article discusses its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Synthesis

1-{6-chloropyrazolo[1,5-a]pyrimidin-3-yl}methanamine dihydrochloride is a derivative of pyrazolo[1,5-a]pyrimidine, a class of compounds known for their varied biological activities. The synthesis typically involves the reaction of 3-amino-6-chloropyrazolo[1,5-a]pyrimidine with appropriate reagents to yield the desired amine salt form.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of this compound against various pathogens. Notably, it has demonstrated significant inhibitory activity against Methicillin-resistant Staphylococcus aureus (MRSA) , with minimum inhibitory concentration (MIC) values reported as low as 2.4 μM against specific strains . This positions it as a promising candidate in the fight against antibiotic-resistant bacteria.

Table 1 summarizes the antimicrobial activity of 1-{6-chloropyrazolo[1,5-a]pyrimidin-3-yl}methanamine dihydrochloride compared to standard antibiotics:

Pathogen MIC (μM) Standard Antibiotic MIC (μM)
MRSA ATCC:335912.4Linezolid: 4.9
MRSA ATCC:4330019.7Linezolid: 19.7

Antiparasitic Activity

This compound also exhibits antiparasitic properties, particularly against Plasmodium falciparum , the causative agent of malaria. In vitro studies have shown IC50 values around 31 μM for inhibiting P. falciparum growth . The mechanism appears to involve interference with key enzymes involved in the parasite's metabolic pathways.

The biological activity of 1-{6-chloropyrazolo[1,5-a]pyrimidin-3-yl}methanamine dihydrochloride is primarily attributed to its ability to inhibit specific enzymes and pathways:

  • PI3Kγ Inhibition : The compound has been identified as a potent inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), which plays a crucial role in cellular signaling related to inflammation and immune responses. This inhibition can potentially lead to immunosuppressive effects beneficial in treating inflammatory diseases .
  • Antiparasitic Mechanism : Its activity against P. falciparum may involve inhibition of dihydroorotate dehydrogenase, an enzyme critical for pyrimidine biosynthesis in the parasite .

Case Studies

Several case studies have documented the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives:

  • MRSA Treatment : A study demonstrated that derivatives similar to 1-{6-chloropyrazolo[1,5-a]pyrimidin-3-yl}methanamine showed superior activity against MRSA compared to traditional antibiotics .
  • Antimalarial Efficacy : Another investigation reported that modifications in the pyrazolo[1,5-a]pyrimidine scaffold led to enhanced potency against P. falciparum, suggesting that structural variations can significantly impact biological activity .

Q & A

Q. Basic Research Focus

  • NMR : 1H^1H and 13C^13C NMR confirm the pyrazolo-pyrimidine core and amine proton signals (δ 2.5–3.5 ppm for –CH₂NH₂).
  • Mass Spectrometry : ESI-MS detects the molecular ion peak at m/z 183.64 (C₈H₁₀ClN₃) and fragments like [C₆H₅ClN₂]⁺.
  • IR Spectroscopy : N–H stretches (3200–3400 cm⁻¹) and C–Cl vibrations (600–800 cm⁻¹) .

Advanced Tip : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in the aromatic region .

What biological activity screening strategies are recommended for this compound?

Q. Basic Research Focus

  • Enzyme Inhibition Assays : Test against kinases (e.g., JAK2, EGFR) using fluorescence-based ADP-Glo™ kits.
  • Receptor Binding Studies : Radioligand displacement assays for GPCRs (e.g., serotonin receptors).
  • Cytotoxicity Screening : MTT assays on cancer cell lines (IC₅₀ determination) .

Advanced Consideration : Employ high-content screening (HCS) with live-cell imaging to assess subcellular localization and mechanism of action .

How do structural modifications (e.g., halogen substitution) influence bioactivity?

Q. Advanced Research Focus

  • Chlorine Position : The 6-chloro group enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted studies.
  • Amine Functionalization : Methylation of the methanamine group reduces solubility but increases receptor binding affinity.
  • SAR Insights : Pyrimidine ring expansion (e.g., 7-membered rings) decreases kinase selectivity but improves anti-inflammatory activity .

Methodology : Use QSAR models to predict activity cliffs and prioritize synthetic targets .

How can computational methods streamline reaction optimization?

Q. Advanced Research Focus

  • Reaction Path Search : Apply density functional theory (DFT) to identify transition states and energy barriers for cycloaddition steps.
  • Machine Learning : Train models on existing reaction datasets to predict optimal solvent-catalyst combinations.
  • Meta-Analysis : Use tools like Reaxys® to cross-reference analogous pyrazolo-pyrimidine syntheses .

Case Study : ICReDD’s workflow reduced reaction optimization time by 40% via feedback loops between computational predictions and experimental validation .

How to resolve contradictions in bioactivity data across studies?

Q. Advanced Research Focus

  • Control Variables : Standardize cell lines (e.g., HEK293 vs. HeLa) and assay buffers (pH, ionic strength).
  • Meta-Analysis : Aggregate data from PubChem BioAssay (AID 1259401) to identify outlier datasets.
  • Orthogonal Assays : Confirm kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .

Statistical Approach : Apply ANOVA to differentiate experimental noise from true biological variability .

What formulation strategies address its solubility limitations?

Q. Advanced Research Focus

  • Salt Forms : Compare dihydrochloride vs. mesylate salts for enhanced aqueous solubility.
  • Nanoformulations : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release.
  • Co-Solvents : Use PEG 400/water mixtures (70:30 v/v) for in vivo pharmacokinetic studies .

Characterization : Dynamic light scattering (DLS) and differential scanning calorimetry (DSC) assess stability .

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